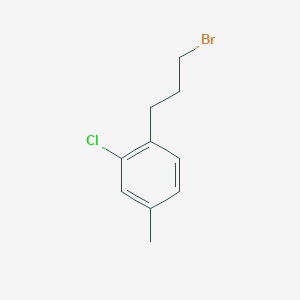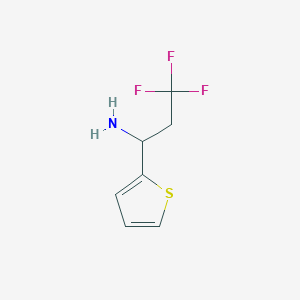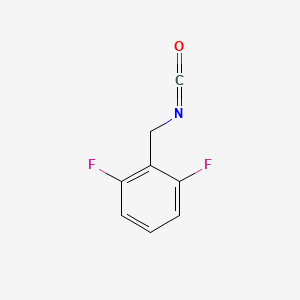![molecular formula C9H15NO3 B13154617 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one is a complex organic compound that features both an oxetane and a pyrrolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one typically involves multiple steps. One common approach starts with the preparation of the oxetane ring, which can be synthesized from readily available starting materials such as diethyl malonate. The oxetane ring is then functionalized with a hydroxymethyl group.
The next step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction, where the oxetane derivative is reacted with an appropriate amine under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can act as a reactive site, participating in covalent bonding with target molecules. The pyrrolidinone ring may enhance the compound’s stability and bioavailability, facilitating its interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar in structure but lacks the pyrrolidinone ring.
Pyrrolidin-2-one: Contains the pyrrolidinone ring but lacks the oxetane moiety.
3-Iodopyrroles: Structurally related but contain an iodine atom instead of the oxetane ring.
Uniqueness
3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one is unique due to the combination of the oxetane and pyrrolidinone rings in a single molecule
Eigenschaften
Molekularformel |
C9H15NO3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
3-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H15NO3/c11-4-9(5-13-6-9)3-7-1-2-10-8(7)12/h7,11H,1-6H2,(H,10,12) |
InChI-Schlüssel |
JHKXHTAIASMWIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C1CC2(COC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



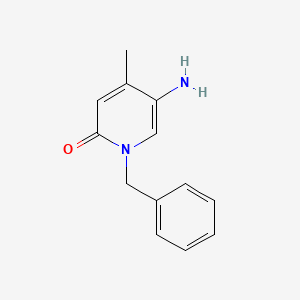
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
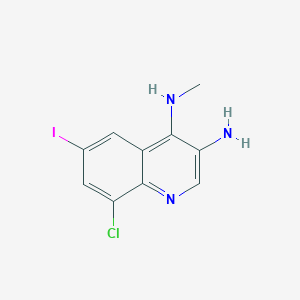
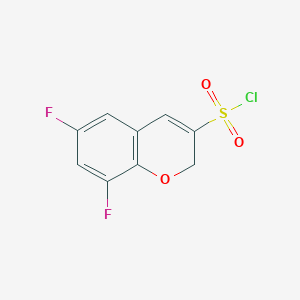

![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)


